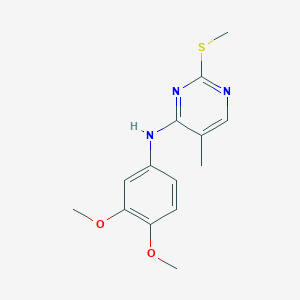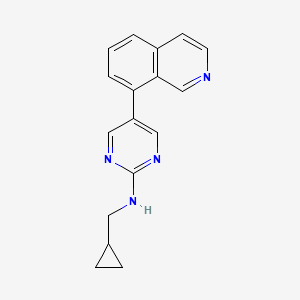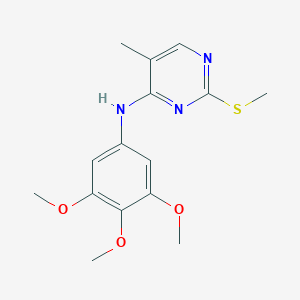
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is an organic compound that is commonly used in scientific research. It is an important tool for studying the biochemical and physiological effects of drugs, as well as their mechanisms of action. This compound has a wide range of applications in the lab, from synthesizing new drugs to studying the effects of existing drugs on the body.
科学的研究の応用
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is used in a variety of scientific research applications. It is commonly used in drug synthesis and drug discovery, as it can be used to modify existing drugs or create new ones. This compound is also used in the study of drug metabolism, as it can be used to study the effects of drugs on the body and the biochemical pathways involved. Additionally, this compound is used in the study of enzyme inhibition, as it can be used to study the effects of drugs on specific enzymes.
作用機序
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine works by binding to specific receptors in the body. When the compound binds to a receptor, it triggers a cascade of biochemical reactions that can lead to a wide range of effects, depending on the type of receptor it binds to. For example, if the compound binds to a receptor involved in the regulation of the immune system, it can lead to an immune response.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can act as an agonist or antagonist, depending on the type of receptor it binds to. It can also act as an inhibitor or activator, depending on the type of enzyme it binds to. Additionally, it can have a wide range of effects on the body, such as modulating hormone levels, regulating the immune system, and affecting the metabolism of drugs.
実験室実験の利点と制限
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it is also relatively stable, making it ideal for long-term experiments. Additionally, it has a wide range of applications, making it useful for a variety of experiments. However, this compound also has some limitations. For example, it can be difficult to obtain, and it is relatively expensive. Additionally, it can be toxic if not handled properly.
将来の方向性
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has a wide range of potential future directions. It could be used to study the effects of existing drugs on the body, as well as to develop new drugs. Additionally, it could be used to study the biochemical pathways involved in drug metabolism and enzyme inhibition. Additionally, it could be used to study the effects of drugs on specific receptors, as well as to study the effects of drugs on the immune system. Finally, it could be used to develop more efficient synthesis methods for this compound.
合成法
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine can be synthesized through a two-step process. First, quinoline-3-carbaldehyde is reacted with cyclopropylmethyl bromide in an aqueous solution of sodium hydroxide. This reaction forms the cyclopropylmethyl-substituted quinoline-3-carbaldehyde. The second step involves the reaction of the cyclopropylmethyl-substituted quinoline-3-carbaldehyde with 2-amino-5-methylpyrimidine in an aqueous solution of sodium hydroxide. This reaction yields this compound.
特性
IUPAC Name |
N-(cyclopropylmethyl)-5-quinolin-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-4-16-13(3-1)7-14(9-18-16)15-10-20-17(21-11-15)19-8-12-5-6-12/h1-4,7,9-12H,5-6,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSNFUVSQKOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)
![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442504.png)
![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6442576.png)